![molecular formula C14H12N2O3 B14803784 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,3-dihydroxybenzylidene)amino]benzamide is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . It is characterized by the presence of a benzamide group linked to a benzylideneamino group, which is further substituted with two hydroxyl groups at the 2 and 3 positions of the benzylidene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 3-aminobenzamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-[(2,3-dihydroxybenzylidene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
3-[(2,3-dihydroxybenzylidene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of ethers or esters, depending on the nucleophile used.
科学的研究の応用
3-[(2,3-dihydroxybenzylidene)amino]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of 3-[(2,3-dihydroxybenzylidene)amino]benzamide is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-[(2,4-dihydroxybenzylidene)amino]benzamide
- 3-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzamide
- 3-[(4-diethylamino-2-hydroxybenzylidene)amino]benzamide
Uniqueness
3-[(2,3-dihydroxybenzylidene)amino]benzamide is unique due to the specific positioning of the hydroxyl groups on the benzylidene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and imine groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
3-[(2,3-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)9-3-1-5-11(7-9)16-8-10-4-2-6-12(17)13(10)18/h1-8,17-18H,(H2,15,19) |
InChIキー |
DSHYBLJICFTBFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)

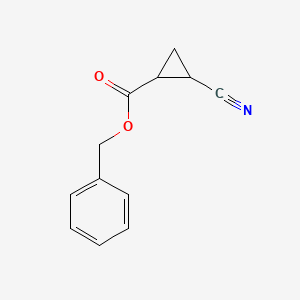
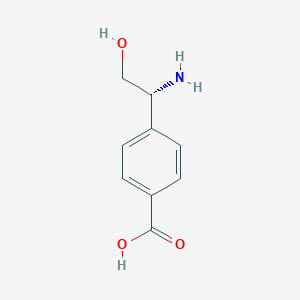
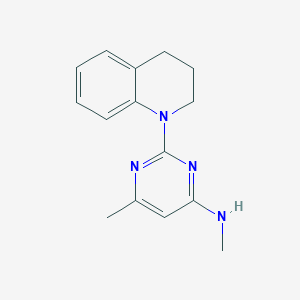
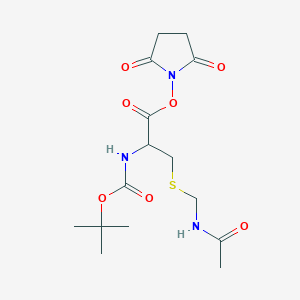

![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)

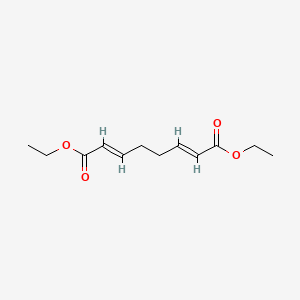

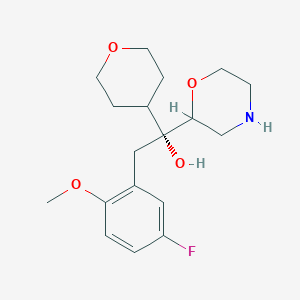
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
